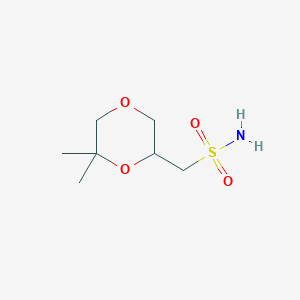

(6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide

Description

Properties

IUPAC Name |

(6,6-dimethyl-1,4-dioxan-2-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4S/c1-7(2)5-11-3-6(12-7)4-13(8,9)10/h6H,3-5H2,1-2H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMSABAZKJMOAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCC(O1)CS(=O)(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide typically involves the reaction of 1,4-dioxane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

(6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Scientific Research Applications

(6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Mechanism of Action

The mechanism of action of (6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The dioxane ring provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

(6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide can be compared with other similar compounds, such as:

1,4-Dioxane-2-methanesulfonamide: Similar structure but lacks the dimethyl groups, resulting in different chemical properties and reactivity.

Methanesulfonamide: Lacks the dioxane ring, making it less stable and less versatile in chemical reactions.

Dimethyl sulfone: Contains a sulfone group instead of a sulfonamide group, leading to different reactivity and applications.

The uniqueness of (6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide lies in its combination of the dioxane ring and methanesulfonamide group, which imparts distinctive chemical properties and makes it a valuable compound in various fields of research and industry.

Biological Activity

(6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide is a compound with significant potential in various biological applications. Its unique molecular structure, comprising a dioxane ring and a methanesulfonamide group, contributes to its diverse biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide is C7H15NO4S, with a molecular weight of 209.27 g/mol. The compound features a stable dioxane ring that enhances its binding affinity to biological targets and a methanesulfonamide group that allows for specific interactions with enzymes and receptors.

The biological activity of (6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide primarily involves:

- Enzyme Inhibition : The methanesulfonamide group can form hydrogen bonds and electrostatic interactions with active site residues in enzymes. This interaction can lead to the inhibition of enzyme activity, making it a candidate for drug development targeting various diseases.

- Protein-Ligand Interactions : The compound's ability to form stable complexes with proteins makes it useful in studying protein functions and interactions.

1. Antimicrobial Activity

Research indicates that (6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide exhibits antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains by interfering with their metabolic processes.

2. Anti-inflammatory Properties

Preliminary studies suggest that this compound may have anti-inflammatory effects. It is being investigated for its potential to modulate inflammatory pathways involved in conditions such as arthritis and asthma .

3. Anticancer Potential

Initial findings indicate that (6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide might possess anticancer properties. Research is ongoing to explore its effects on cancer cell lines and tumor growth inhibition .

Case Studies

Several studies have highlighted the biological activity of (6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide:

Applications in Research and Industry

The unique properties of (6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide make it valuable in various fields:

- Pharmaceutical Development : As a pharmaceutical intermediate, it is being explored for developing new drugs targeting inflammation and cancer.

- Agricultural Chemicals : Its structural features are being investigated for potential use as novel pesticides or herbicides.

- Polymer Science : The compound is also considered for synthesizing advanced materials due to its stability and reactivity .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide?

The synthesis typically involves sulfonylation of a pre-functionalized dioxane precursor. Key steps include:

- Sulfonamide formation : Reacting a dioxane-derived amine with methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Oxidation : Using 3-chloroperoxybenzoic acid (mCPBA) in anhydrous dichloromethane to oxidize intermediates, ensuring high stereochemical fidelity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (e.g., from ethanol/water mixtures) to isolate the product . Note: The dioxane ring’s stereochemistry (S, R configurations at C5 and C6) is established prior to sulfonylation .

Q. What analytical techniques are critical for structural confirmation of this compound?

- X-ray crystallography : Single-crystal X-ray diffraction (e.g., Oxford Diffraction SuperNova with CuKα radiation) resolves the dioxane ring’s stereochemistry and bond lengths (e.g., C–N: 1.478–1.486 Å). SHELXL/SHELXS software refines structural parameters .

- NMR spectroscopy : H and C NMR confirm regiochemistry and purity. Key signals include methyl groups (δ ~1.3–1.5 ppm) and sulfonamide protons (δ ~3.0–3.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (209.27 g/mol) and purity (>95%) .

Advanced Research Questions

Q. How can stereochemical discrepancies in the dioxane ring be resolved during synthesis?

Stereochemical assignments require multi-technique validation:

- X-ray crystallography : Definitive for absolute configuration (e.g., C2: S-configuration in related compounds) .

- Vibrational circular dichroism (VCD) : Complementary to X-ray for chiral centers .

- Controlled synthesis : Use chiral auxiliaries (e.g., tert-butylsulfonyl groups) to enforce stereoselectivity, as demonstrated in analogous sulfonamide syntheses . Challenges arise when NMR data (e.g., NOE correlations) conflict with computational models; iterative refinement using software like Gaussian or ORCA is recommended .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Solvent selection : Anhydrous dichloromethane or DMF enhances reagent solubility and minimizes side reactions .

- Temperature control : Low-temperature (−78°C) lithiation (e.g., LiHMDS) stabilizes intermediates .

- Catalytic additives : Pd(PPh)Cl in dioxane improves coupling efficiency in multi-step routes .

- Kinetic monitoring : Use in situ FTIR or flow NMR to track intermediates and adjust conditions dynamically .

Q. How are data contradictions between spectroscopic and crystallographic results addressed?

Discrepancies (e.g., unexpected NMR splitting vs. X-ray-derived symmetry) require:

- Dynamic NMR analysis : To probe conformational exchange in solution .

- DFT calculations : Compare computed NMR chemical shifts (e.g., using B3LYP/6-31G*) with experimental data .

- Redetermination of crystal structure : Ensure no twinning or disorder (common in dioxane derivatives due to ring puckering) .

Q. What computational tools predict the compound’s reactivity in drug synthesis?

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., HIV protease) .

- QM/MM simulations : Explore sulfonamide’s nucleophilic susceptibility (e.g., Fukui indices) .

- Crystal structure prediction (CSP) : Tools like Mercury (CCDC) anticipate polymorph stability for formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.